{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol
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Overview
Description
{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol is a chemical compound with the molecular formula C22H24OSi It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a dimethylsilyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 4-benzylphenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl-substituted alkanes.
Substitution: Formation of various silyl-substituted phenyl derivatives.
Scientific Research Applications
{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Methylphenyl)dimethylsilyl]phenyl}methanol
- {2-[(4-Ethylphenyl)dimethylsilyl]phenyl}methanol
- {2-[(4-Phenyl)dimethylsilyl]phenyl}methanol
Uniqueness
{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
[2-[(4-benzylphenyl)-dimethylsilyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OSi/c1-24(2,22-11-7-6-10-20(22)17-23)21-14-12-19(13-15-21)16-18-8-4-3-5-9-18/h3-15,23H,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFDZQMNIOEKNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)CC2=CC=CC=C2)C3=CC=CC=C3CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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